N-phenethyl-3-phenylpyrrolidine-1-carboxamide
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Description
N-phenethyl-3-phenylpyrrolidine-1-carboxamide, commonly known as Etizolam, is a thienodiazepine drug that is widely used in scientific research. It is a psychoactive substance that has gained popularity due to its anxiolytic, sedative, and muscle relaxant properties. Etizolam has a similar chemical structure to benzodiazepines, but it is not classified as one.
Scientific Research Applications
DNA Cleavage Activity
One application is in targeting DNA A.T tracts using derivatives of phenanthroline linked to poly-N-methylpyrrole, demonstrating how conjugates direct cleavage activity in the vicinity of A.T tracts. This application is pivotal in understanding DNA interactions and designing molecules for genetic research and manipulation (Pitié et al., 2000).
Poly(ADP-ribose) Polymerase Inhibitors
The compound has been explored for its potential in optimizing benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, leading to the identification of highly potent and efficacious inhibitors. These findings are significant in cancer research, offering insights into the development of novel therapeutic agents (Penning et al., 2010).
Efficient Cleavage of Carboxamides
Research into the efficient cleavage of the N-(1-phenylethyl) unit of carboxamides highlights a simple and effective method leading to amides in good yields. This technique is more effective compared to other reductive methods or acid hydrolysis, proving crucial in synthetic chemistry for developing amide-based compounds (Paik & Lee, 2006).
Allosteric Modulators of the CB₁ Receptor
The synthesis of new N-phenylethyl-1H-indole-2-carboxamides has initiated the first structure-activity relationship (SAR) study of allosteric modulators of the CB(1) receptor. This research is particularly relevant in the field of neuropharmacology, offering potential for developing novel treatments for neurological disorders (Piscitelli et al., 2012).
HIV-1 Entry Inhibitors
The design and synthesis of a novel series of compounds targeting the HIV-1 gp41 have demonstrated significant anti-HIV-1 activity. This research contributes to the ongoing efforts in HIV/AIDS treatment by providing a foundation for developing new small molecule HIV fusion inhibitors, which could lead to more effective therapeutic options (Katritzky et al., 2009).
properties
IUPAC Name |
3-phenyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(20-13-11-16-7-3-1-4-8-16)21-14-12-18(15-21)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORSKOZGWCUICZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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